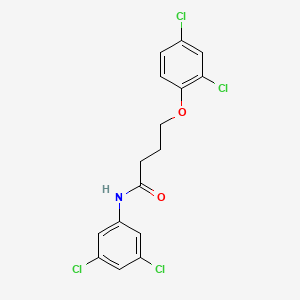

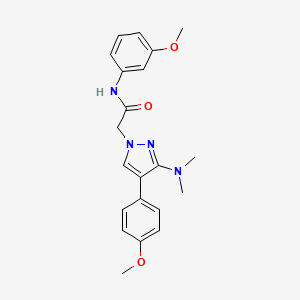

![molecular formula C21H18N4O4S B2522451 N-(1-(6-metoxibenzo[d]tiazol-2-il)-3-metil-1H-pirazol-5-il)-2,3-dihidrobenzo[b][1,4]dioxina-2-carboxamida CAS No. 1171350-49-4](/img/structure/B2522451.png)

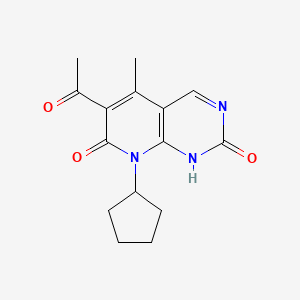

N-(1-(6-metoxibenzo[d]tiazol-2-il)-3-metil-1H-pirazol-5-il)-2,3-dihidrobenzo[b][1,4]dioxina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.

BenchChem offers high-quality N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

La inflamación juega un papel crucial en diversas enfermedades, lo que hace que los agentes antiinflamatorios sean esenciales para la intervención terapéutica. Los investigadores han investigado el potencial antiinflamatorio de nuestro compuesto. Específicamente, se sintetizaron y evaluaron derivados de este compuesto: N-(benzo[d]tiazol-2-il)-2-[fenil(2-(piperidin-1-il)etilamino]benzamidas y N-(benzo[d]tiazol-2-il)-2-[fenil(2-morfolino)etilamino]benzamidas . Cabe destacar que:

Aplicaciones Agroquímicas

Se han sintetizado y evaluado nuevos derivados de β-naftol que contienen grupos benzotiazolilamino para sus propiedades pesticidas. Si bien no están directamente relacionados con nuestro compuesto, esta investigación destaca las aplicaciones más amplias de los derivados de benzotiazol en agroquímicos .

Tratamiento de Condiciones Reumáticas

El compuesto tiene posibles aplicaciones en el tratamiento de enfermedades reumáticas, incluida la artritis reumatoide y la osteoartritis .

Agentes Antibacterianos

En la búsqueda de nuevos agentes antibacterianos, los investigadores han explorado una serie de derivados de N-(benzo[d]tiazol-2-il)-2-(2-(6-cloroquinolin-4-il)hidrazinil)acetamida. Aunque no es idéntico a nuestro compuesto, este trabajo subraya la versatilidad de las estructuras basadas en benzotiazol en la investigación antibacteriana .

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole could potentially influence its action in different environments .

Análisis Bioquímico

Biochemical Properties

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The compound exhibits inhibitory effects on COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it has been shown to interact with mitochondrial proteins such as Bcl-2 and Bax, influencing the balance between cell survival and apoptosis .

Cellular Effects

The effects of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide on cellular processes are profound. It induces G2/M cell cycle arrest in cancer cell lines, such as Colo205, by significantly increasing the levels of the tumor suppressor protein p53 . This compound also alters the expression of key mitochondrial proteins, leading to apoptosis through the activation of caspases . Furthermore, it affects cell signaling pathways by modulating the activity of various kinases and transcription factors involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects through multiple mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins . The compound also interacts with mitochondrial proteins, disrupting the balance between pro-apoptotic and anti-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway . Additionally, it influences gene expression by modulating the activity of transcription factors such as NF-κB and AP-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide change over time. The compound demonstrates stability under standard storage conditions, but its activity may decrease over prolonged exposure to light and heat . Long-term studies have shown that it maintains its inhibitory effects on COX enzymes and pro-apoptotic activity in cell cultures for extended periods . Degradation products may form over time, potentially altering its biochemical properties .

Dosage Effects in Animal Models

The effects of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer activities without significant toxicity . At higher doses, it may cause adverse effects such as gastrointestinal irritation and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this threshold increases the risk of toxicity .

Metabolic Pathways

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different pharmacological properties . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular signaling .

Transport and Distribution

The transport and distribution of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound accumulates in mitochondria, where it exerts its pro-apoptotic effects . Additionally, it may bind to plasma proteins, influencing its bioavailability and distribution in the body .

Subcellular Localization

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is localized to specific subcellular compartments, including the mitochondria and the nucleus . Targeting signals and post-translational modifications direct the compound to these compartments, where it interacts with key biomolecules to exert its effects . In the mitochondria, it disrupts the balance of pro-apoptotic and anti-apoptotic proteins, while in the nucleus, it modulates the activity of transcription factors involved in gene expression .

Propiedades

IUPAC Name |

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-12-9-19(23-20(26)17-11-28-15-5-3-4-6-16(15)29-17)25(24-12)21-22-14-8-7-13(27-2)10-18(14)30-21/h3-10,17H,11H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARJVPHYNCQYHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2COC3=CC=CC=C3O2)C4=NC5=C(S4)C=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)

![3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine](/img/structure/B2522374.png)

![N-(6-ethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2522375.png)

![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)

![Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2522388.png)